molecular formula C17H20N2O3 B6792657 3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one

3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one

Cat. No.: B6792657
M. Wt: 300.35 g/mol
InChI Key: JQOYEWVHKXDGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one can be approached through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow microreaction systems. These systems allow for precise control over reaction conditions, such as temperature and reaction time, leading to higher yields and safer production processes . The use of microreactors also minimizes the formation of byproducts and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the indole ring and the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one stands out due to its unique combination of the indole ring and the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-16(2)12-4-3-11(9-13(12)18-15(16)21)14(20)19-7-8-22-10-17(19)5-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOYEWVHKXDGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)N3CCOCC34CC4)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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